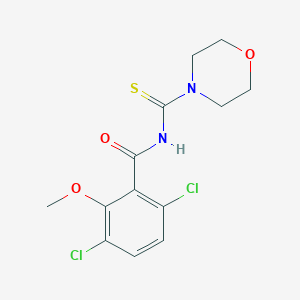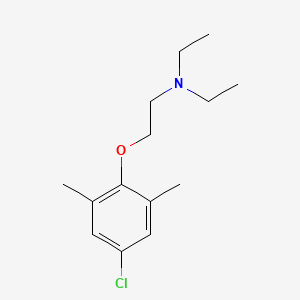
2,3-butanedione bis(8-quinolinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-butanedione bis(8-quinolinylhydrazone), also known as BQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a metal chelator that has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2,3-butanedione bis(8-quinolinylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2,3-butanedione bis(8-quinolinylhydrazone) is its use as a metal chelator. 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a high affinity for a variety of metals, including copper, iron, and zinc. This property has led to its use in a variety of applications, including the study of metalloproteins.
Mécanisme D'action
The mechanism of action of 2,3-butanedione bis(8-quinolinylhydrazone) is not fully understood. However, it is believed that 2,3-butanedione bis(8-quinolinylhydrazone) acts as a metal chelator, binding to metal ions and preventing them from interacting with other molecules. This property has led to its use in the study of metalloproteins, as it can be used to selectively remove metal ions from these proteins.
Biochemical and Physiological Effects:
2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a wide range of biochemical and physiological effects. In addition to its metal chelating properties, 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-butanedione bis(8-quinolinylhydrazone) is its high affinity for metal ions. This property has led to its use in a variety of applications, including the study of metalloproteins. However, 2,3-butanedione bis(8-quinolinylhydrazone) also has some limitations. For example, it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research on 2,3-butanedione bis(8-quinolinylhydrazone). One area of interest is the development of new metal chelators based on the structure of 2,3-butanedione bis(8-quinolinylhydrazone). Another area of interest is the study of the antioxidant properties of 2,3-butanedione bis(8-quinolinylhydrazone), and its potential use in the treatment of oxidative stress-related diseases. Additionally, there is potential for the use of 2,3-butanedione bis(8-quinolinylhydrazone) in the development of new cancer therapies.
Méthodes De Synthèse
2,3-butanedione bis(8-quinolinylhydrazone) can be synthesized through a reaction between 2,3-butanedione and 8-hydroxyquinoline. This reaction results in the formation of a yellow-orange solid that can be purified through recrystallization. The purity of the final product can be confirmed through NMR spectroscopy.
Propriétés
IUPAC Name |
N-[(E)-[(3E)-3-(quinolin-8-ylhydrazinylidene)butan-2-ylidene]amino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15(25-27-19-11-3-7-17-9-5-13-23-21(17)19)16(2)26-28-20-12-4-8-18-10-6-14-24-22(18)20/h3-14,27-28H,1-2H3/b25-15+,26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAHCXFYMCWBE-RYQLWAFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C(=NNC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=N/NC3=CC=CC4=C3N=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)



